molecular formula C16H11N3O4 B14703939 Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- CAS No. 21721-38-0

Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-

Cat. No.: B14703939
CAS No.: 21721-38-0
M. Wt: 309.28 g/mol
InChI Key: VBYNSJHMCBRUAF-UHFFFAOYSA-N
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Description

Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a complex heterocyclic compound. It belongs to the phthalazine family, which is known for its significant biological and pharmacological properties. This compound is characterized by its unique structure, which includes a phthalazine core fused with a nitro group, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions: Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include nitrous acid, which reacts with the compound to form various products . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitrous acid can lead to the formation of different nitro derivatives .

Scientific Research Applications

Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In chemistry, it serves as a precursor for various functionalized derivatives. In biology and medicine, it is studied for its antimicrobial, antitumor, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can act as a p38MAP kinase inhibitor, a selective binder of gamma-aminobutyric acid (GABA) receptors, and a cyclooxygenase-2 (COX-2) inhibitor . These interactions contribute to its antimicrobial, antitumor, and anti-inflammatory activities.

Comparison with Similar Compounds

Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- can be compared with other similar compounds such as quinoxaline, cinnoline, and quinazoline . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. The presence of the nitro group in Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- makes it unique and enhances its biological properties, distinguishing it from other phthalazine derivatives.

Conclusion

Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro- is a compound of significant interest due to its unique structure and wide range of applications in scientific research. Its synthesis, chemical reactions, and biological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

21721-38-0

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-nitro-5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione

InChI

InChI=1S/C16H11N3O4/c20-15-13-4-2-1-3-10(13)8-18-16(21)14-7-12(19(22)23)6-5-11(14)9-17(15)18/h1-7H,8-9H2

InChI Key

VBYNSJHMCBRUAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3N1C(=O)C4=CC=CC=C4C3

Origin of Product

United States

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